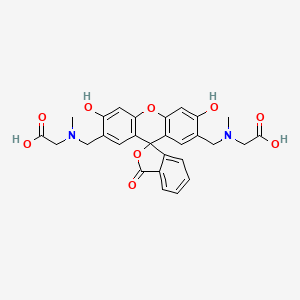

N,N'-((3',6'-Dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2',7'-diyl)bis(methylene))bis(N-methylglycine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

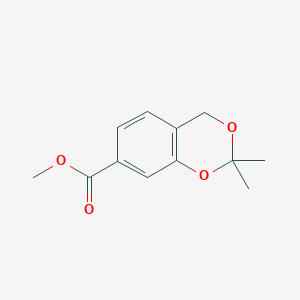

La metilcalceína es un colorante fluorescente derivado de la calceína, conocido por su capacidad de unirse a los iones calcio y exhibir una fluorescencia brillante. Este compuesto se utiliza ampliamente en diversas aplicaciones biológicas y químicas debido a sus propiedades de permeabilidad celular y su capacidad para proporcionar imágenes detalladas de las estructuras celulares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metilcalceína se puede sintetizar mediante la esterificación de la calceína con metanol en presencia de un catalizador ácido fuerte. La reacción típicamente implica calentar la calceína con metanol y un catalizador como el ácido sulfúrico en condiciones de reflujo. El producto se purifica luego mediante recristalización o cromatografía.

Métodos de producción industrial: En entornos industriales, la producción de metilcalceína implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la calidad y la eficiencia constantes.

Tipos de reacciones:

Oxidación: La metilcalceína puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes. Esto puede llevar a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción de la metilcalceína son menos comunes, pero pueden ocurrir en condiciones específicas utilizando agentes reductores como el borohidruro de sodio.

Sustitución: La metilcalceína puede participar en reacciones de sustitución, especialmente sustituciones nucleofílicas donde el grupo metoxi puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Nucleófilos como aminas, tioles.

Productos principales:

Oxidación: Derivados oxidados de metilcalceína.

Reducción: Formas reducidas de metilcalceína.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La metilcalceína se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas de sus aplicaciones incluyen:

Ensayos de viabilidad celular: Se utiliza para determinar la viabilidad de las células en varios experimentos biológicos.

Imágenes de calcio: Se utiliza en técnicas de imágenes para estudiar la distribución y dinámica de los iones calcio dentro de las células.

Etiquetado y seguimiento de células: Se emplea en el etiquetado de células vivas para rastrear su movimiento y comportamiento en tiempo real.

Detección de la actividad oxidativa intracelular: Actúa como un detector de la actividad oxidativa intracelular, proporcionando información sobre los estados redox celulares.

Mecanismo De Acción

La metilcalceína ejerce sus efectos principalmente a través de su capacidad de unirse a los iones calcio. Una vez dentro de la célula, es escindida por las esterasas intracelulares, convirtiéndola en su forma fluorescente. Esta fluorescencia permite imágenes y análisis detallados de las estructuras y funciones celulares. Los objetivos moleculares incluyen los iones calcio intracelulares, y las vías involucradas están relacionadas con la señalización del calcio y el metabolismo celular.

Compuestos similares:

Calceína: El compuesto madre, conocido por su fuerte fluorescencia y propiedades de unión al calcio.

Calceína azul: Un derivado utilizado para aplicaciones similares, pero con diferentes propiedades espectrales.

Calceína-AM: Un derivado no fluorescente que se vuelve fluorescente tras ser escindido por las esterasas intracelulares.

Singularidad de la metilcalceína: La metilcalceína es singular debido a su esterificación específica, que mejora sus propiedades de permeabilidad celular y permite una imagen intracelular más eficiente. Su capacidad de proporcionar fluorescencia brillante al unirse a los iones calcio la convierte en una herramienta particularmente valiosa en las imágenes de calcio y los ensayos de viabilidad celular.

La metilcalceína sigue siendo una herramienta vital en la investigación científica, ofreciendo información valiosa sobre los procesos celulares y ayudando en el desarrollo de nuevas técnicas de diagnóstico y terapéuticas.

Comparación Con Compuestos Similares

Calcein: The parent compound, known for its strong fluorescence and calcium-binding properties.

Calcein Blue: A derivative used for similar applications but with different spectral properties.

Calcein-AM: A non-fluorescent derivative that becomes fluorescent upon cleavage by intracellular esterases.

Uniqueness of Methyl Calcein: Methyl Calcein is unique due to its specific esterification, which enhances its cell-permeant properties and allows for more efficient intracellular imaging. Its ability to provide bright fluorescence upon binding to calcium ions makes it particularly valuable in calcium imaging and cell viability assays.

Methyl Calcein continues to be a vital tool in scientific research, offering valuable insights into cellular processes and aiding in the development of new diagnostic and therapeutic techniques.

Propiedades

Número CAS |

84522-13-4 |

|---|---|

Fórmula molecular |

C28H26N2O9 |

Peso molecular |

534.5 g/mol |

Nombre IUPAC |

2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |

Clave InChI |

BNLAQGDMOYPYQZ-UHFFFAOYSA-N |

SMILES canónico |

CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)